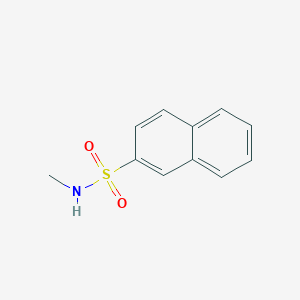

n-Methylnaphthalene-2-sulfonamide

描述

Significance of Sulfonamide Motifs in Contemporary Chemical Research

The sulfonamide group (R-SO₂NR'R''), a sulfonyl group connected to an amine, is a cornerstone in medicinal chemistry and beyond. nih.gov Since the discovery of sulfonamide-based antibacterial drugs, this functional group has been integral to the development of a wide range of therapeutic agents. nih.govajchem-b.com Its prevalence is due to a combination of factors: it is a stable and relatively unreactive group, often crystalline, which aids in the purification and handling of compounds. nih.gov The sulfonamide moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and its ability to form strong hydrogen bonds allows for effective interaction with biological targets. nih.govajchem-b.com Consequently, sulfonamides are found in drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govajchem-b.comtandfonline.com Beyond medicine, sulfonamides are also utilized in synthetic chemistry as protecting groups, activating groups, and as components of catalysts.

The Naphthalene (B1677914) Core as a Versatile Scaffold in Organic Synthesis and Functional Materials

Naphthalene, a bicyclic aromatic hydrocarbon, is a highly versatile scaffold in organic chemistry. mdpi.com Its rigid, planar structure and extended π-electron system provide a unique platform for the synthesis of complex molecules and functional materials. nih.gov Naphthalene derivatives are key components in the creation of dyes, pigments, and fluorescent probes, owing to their photophysical properties. nih.gov In materials science, the naphthalene core is incorporated into polymers and organic electronic materials, contributing to their thermal stability and charge-carrying capabilities. mdpi.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of the resulting molecule's electronic and steric properties, making it an attractive starting point for creating molecules with specific functions. mdpi.comnih.gov

Positioning n-Methylnaphthalene-2-sulfonamide within the Landscape of Advanced Sulfonamide and Naphthalene Derivatives

This compound, with the CAS number 7147-68-4, integrates the features of both the sulfonamide and naphthalene systems. It is a derivative of naphthalene-2-sulfonamide (B74022), with a methyl group substituting one of the hydrogens on the sulfonamide nitrogen. This N-methylation alters the hydrogen bonding capability of the sulfonamide group, which can have significant implications for its biological activity and physical properties compared to the parent compound. While specific research on this compound is not extensively published, it is commercially available, suggesting its use as a synthetic intermediate or a building block in the creation of more complex molecules. Its structural similarity to other researched naphthalene sulfonamides places it within a class of compounds investigated for various biological activities, including as enzyme inhibitors. nih.gov

Overview of Research Trajectories for this compound and Related Analogues

The research trajectories for compounds like this compound are often directed by the known applications of its analogues. For instance, naphthalene sulfonamide derivatives have been explored as antimicrobial agents and as inhibitors of enzymes like tubulin and fatty acid binding protein 4. nih.govnih.gov The incorporation of the naphthalene moiety can enhance the biological activity of sulfonamides. Furthermore, sulfonamide-containing naphthalimides have been synthesized and characterized as potential fluorescent probes for tumor imaging. tandfonline.com Given these precedents, potential research involving this compound could explore its utility in medicinal chemistry as a scaffold for new therapeutic agents, its potential as a chemical probe leveraging the fluorescent properties of the naphthalene ring, or its use in the development of novel functional materials. However, to date, the primary role of this specific compound appears to be as a precursor in organic synthesis.

Physicochemical and Spectroscopic Data of Related Compounds

Due to the limited publicly available data for this compound, the following table presents information for structurally related compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 7147-68-4 | C₁₁H₁₁NO₂S | 221.28 | Data not available | Data not available |

| Naphthalene-2-sulfonamide | 1576-47-2 | C₁₀H₉NO₂S | 207.25 | 215-219 sigmaaldrich.com | Data not available |

| 2-Methylnaphthalene | 91-57-6 | C₁₁H₁₀ | 142.20 | 34-36 | 241-242 |

| 1-Methylnaphthalene | 90-12-0 | C₁₁H₁₀ | 142.20 | -22 | 240-243 |

| N-Phenylnaphthalene-2-sulfonamide | 1576-48-3 | C₁₆H₁₃NO₂S | 283.3 | Data not available | Data not available |

Structure

3D Structure

属性

CAS 编号 |

7147-68-4 |

|---|---|

分子式 |

C11H11NO2S |

分子量 |

221.28 g/mol |

IUPAC 名称 |

N-methylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C11H11NO2S/c1-12-15(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 |

InChI 键 |

XNIYIAVEWYEBND-UHFFFAOYSA-N |

规范 SMILES |

CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations Involving N Methylnaphthalene 2 Sulfonamide

Established Synthetic Pathways for the n-Methylnaphthalene-2-sulfonamide Framework

The construction of the this compound molecule can be achieved through several synthetic routes, primarily involving the formation of the sulfonamide bond as a key step.

Direct Sulfonylation and Amination Routes

The most direct and common method for the synthesis of this compound involves the reaction of 2-naphthalenesulfonyl chloride with methylamine (B109427). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. libretexts.orgbrainly.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. brainly.com Excess methylamine can also serve as the base. libretexts.org Common solvents for this reaction include dichloromethane, chloroform (B151607), or ether. google.comsolubilityofthings.com

A general reaction scheme is as follows:

Reaction of 2-naphthalenesulfonyl chloride with methylamine.

The reaction between ethanoyl chloride and ethylamine, a similar process, is known to be violent with a cold concentrated solution of the amine, yielding a white solid mixture of the N-substituted amide and the amine hydrochloride. libretexts.org

Precursor Synthesis and Functionalization Strategies

The key precursor for the direct synthesis of this compound is 2-naphthalenesulfonyl chloride. This intermediate is typically prepared from naphthalene-2-sulfonic acid or its sodium salt.

One established method involves the treatment of dry sodium 2-naphthalenesulfonate with phosphorus pentachloride. prepchem.com The reaction proceeds without external heating initially and is completed by warming the mixture. The resulting phosphorus oxychloride is removed by distillation under reduced pressure. The crude 2-naphthalenesulfonyl chloride is then purified by pouring it into ice-water, followed by filtration and recrystallization. prepchem.com

Another approach to synthesizing 2-naphthalenesulfonyl chloride utilizes the reaction of sodium naphthalenesulfonate with thionyl chloride in a suitable solvent like dichloromethane, chloroform, or carbon tetrachloride, often in the presence of a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. google.com

The synthesis of the initial precursor, naphthalene-2-sulfonic acid, is achieved through the sulfonation of naphthalene (B1677914) with concentrated sulfuric acid at elevated temperatures (160-166 °C). chemicalbook.com This high temperature favors the formation of the thermodynamically more stable 2-isomer over the kinetically favored 1-isomer.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors.

For the synthesis of 2-naphthalenesulfonyl chloride from sodium 2-naphthalenesulfonate and phosphorus pentachloride, a yield of 70% has been reported after purification by recrystallization from a benzene (B151609) and petroleum ether mixture. prepchem.com A patent describes a method for producing 2-naphthalenesulfonyl chloride from sodium naphthalenesulfonate and thionyl chloride with a reported yield of up to 98%. google.com

In the subsequent amination step, the reaction conditions, including the choice of solvent, base, and temperature, can significantly influence the outcome. While specific optimization data for the reaction between 2-naphthalenesulfonyl chloride and methylamine is not extensively detailed in the provided results, general principles of sulfonamide synthesis suggest that the use of an appropriate base and careful control of the reaction temperature are key to achieving high yields.

The table below summarizes the reaction conditions for the synthesis of the precursor, 2-naphthalenesulfonyl chloride.

| Starting Material | Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

| Sodium 2-naphthalenesulfonate | Phosphorus pentachloride | - | - | Room temp, then heated | 70% | prepchem.com |

| Sodium naphthalenesulfonate | Thionyl chloride | Dichloromethane, Chloroform, or Carbon tetrachloride | Phase-transfer catalyst | Normal temperature | up to 98% | google.com |

| Naphthalene | Sulfuric acid | - | - | 160-166 °C | - | chemicalbook.com |

Derivatization Strategies and Functional Group Modifications of this compound

Once synthesized, this compound can be further modified at either the sulfonamide nitrogen or the naphthalene ring system to generate a library of related compounds for various applications.

N-Alkylation and N-Acylation of the Sulfonamide Moiety

The hydrogen atom on the sulfonamide nitrogen in this compound can be replaced through N-alkylation or N-acylation reactions.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents. A manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been reported. acs.org This "borrowing hydrogen" methodology allows for the efficient mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, with an average yield of 85% over 32 examples. acs.org For instance, the reaction of naphthalene-2-sulfonamide (B74022) with benzyl (B1604629) alcohol using a Mn(I) PNP pincer precatalyst resulted in a 91% yield of the N-benzylated product. acs.org Another method involves the reaction of sulfonamides with alkyl bromides in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). nih.gov

The following table presents an example of N-alkylation of a related sulfonamide:

| Sulfonamide | Alkylating Agent | Catalyst | Base | Solvent | Yield | Reference |

| Naphthalene-2-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer precatalyst | K₂CO₃ | - | 91% | acs.org |

| 5-Bromothiophene-2-sulfonamide | Bromoethane | - | LiH | DMF | 72% | nih.gov |

| 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | - | LiH | DMF | 78% | nih.gov |

N-Acylation: The N-acylation of sulfonamides is a common transformation, although the low reactivity of the sulfonamide nitrogen can sometimes necessitate harsh reaction conditions or the use of additives. nih.gov A highly efficient method for N-acylation is the "sulfo-click" reaction, which involves the reaction of a sulfonyl azide (B81097) with a thioacid. This method proceeds rapidly under aqueous conditions with sodium bicarbonate as the only additive, leading to high yields of N-acylsulfonamides. nih.gov

Substitutions on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the N-methylsulfonamido group (-SO₂NHCH₃) and the inherent reactivity of the naphthalene core, will govern the position of the incoming electrophile.

The sulfonamide group is a deactivating, meta-directing group in benzene systems. However, in the naphthalene ring system, the directing effects are more complex. Electrophilic substitution on naphthalene itself preferentially occurs at the 1-position (alpha-position) due to the greater stability of the carbocation intermediate. The presence of the deactivating -SO₂NHCH₃ group at the 2-position would be expected to direct incoming electrophiles to the other ring, primarily at the 5- and 8-positions, which are alpha-positions. Substitution at the 6-position (para to the sulfonamide group) might also be possible.

Common electrophilic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using bromine or chlorine with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride.

Detailed experimental studies on the specific substitution patterns of this compound are not extensively covered in the provided search results, but the outcomes can be predicted based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a significant class of organic compounds synthesized from primary amines and carbonyl compounds. researchgate.net The sulfonamide group, including derivatives like this compound, can serve as the amine source in these condensation reactions. The general synthesis involves the reaction of the sulfonamide with an aldehyde or ketone, often under acidic conditions, to form the corresponding N-sulfonyl imine. masterorganicchemistry.com This reaction is a condensation reaction, where a molecule of water is eliminated. masterorganicchemistry.com

The formation of these imines is crucial as they are versatile intermediates in organic synthesis. nih.gov N-sulfonyl imines are particularly noteworthy as they function as reactive electrophiles in various chemical transformations, including nucleophilic additions, hetero-Diels–Alder reactions, and the synthesis of heterocyclic compounds like aziridines. nih.gov

Several methods have been developed to facilitate the synthesis of sulfonamide-derived Schiff bases. These include conventional heating in solvents like ethanol (B145695) or glacial acetic acid, as well as the application of ultrasonic irradiation to promote the reaction. researchgate.netwhiterose.ac.uknih.gov The reaction progress can be catalyzed by acids or mediated by dehydrating agents to drive the equilibrium towards the product. masterorganicchemistry.comnih.gov For instance, a common procedure involves refluxing the sulfonamide and a substituted aldehyde in glacial acetic acid. nih.gov The resulting N-sulfonyl imines are often stable, crystalline solids.

Visible-light, in combination with an iodine promoter and a hypervalent iodine reagent like iodobenzene (B50100) diacetate (PhI(OAc)₂), can also be used to form N-sulfonyl imines from aldehydes and sulfonamides under mild conditions. nih.gov This method provides an alternative to traditional condensation reactions. nih.gov The versatility of the sulfonamide group allows for the synthesis of a wide array of Schiff bases by varying the aldehyde or ketone reactant, leading to derivatives with diverse structural and electronic properties. nih.govijcce.ac.ir

Table 1: Examples of Synthetic Conditions for Sulfonamide-Derived Imine Formation

| Sulfonamide Type | Carbonyl Compound | Conditions/Catalyst | Product Type | Reference(s) |

| General Sulfonamides | Various Aldehydes | Direct condensation, Lewis/Brønsted acid catalysts, Al₂O₃ (dehydrating agent) | N-Sulfonylaldimines | nih.gov |

| General Sulfonamides | Various Aldehydes | Pyrrolidine (organocatalyst), absence of acid/metal | N-Sulfonyl imines | organic-chemistry.org |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Glacial Acetic Acid, Reflux | Schiff Bases | nih.gov |

| p-Toluenesulfonamide | 4-Bromobenzaldehyde | Visible light, I₂, PhI(OAc)₂ | N-Sulfonyl imine | nih.gov |

Incorporation into Complex Molecular Architectures (e.g., Naphthalimides, Pyrrolidinones)

The this compound moiety can be integrated into more complex molecular frameworks, significantly influencing the properties of the resulting molecule. A notable example is its incorporation into naphthalimide structures, which are known for their fluorescent properties. nih.govnih.gov

Naphthalimides: Sulfonamide-containing naphthalimides have been synthesized for applications such as fluorescent probes. nih.govnih.gov The synthesis typically involves a multi-step process where a naphthalimide core is functionalized with a sulfonamide group. For example, a synthetic route may start with a substituted naphthalic anhydride, which is reacted with an amine to form the imide ring. Subsequently, a sulfonamide group is introduced or a pre-existing sulfonamide is coupled to the naphthalimide scaffold. researchgate.netconsensus.app Research has demonstrated the synthesis of derivatives by incorporating N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) into sulfonamide structures. nih.govnih.gov These complex molecules exhibit interesting photophysical properties and have been evaluated for their potential in fluorescent imaging. nih.govnih.gov

Pyrrolidinones and Other Heterocycles: While the direct synthesis of pyrrolidinone rings starting from this compound is less commonly documented, the sulfonamide group is a key player in reactions that can lead to such heterocyclic systems. For example, radical cyclizations of ene-sulfonamides are known to produce transient imine intermediates. beilstein-journals.org These intermediates can undergo further reactions, including hydration and fragmentation, to yield rearranged structures. In specific cases, this pathway can lead to the formation of 2-oxindoles, which contain a lactam ring similar to that in pyrrolidinones. beilstein-journals.org Furthermore, N-methyl-2-pyrrolidone (NMP), a solvent containing the pyrrolidinone ring, has been employed as an efficient reaction medium for the synthesis of sulfonamide derivatives from alkyl bromides and sodium arylsulfonamides, highlighting the compatibility of the sulfonamide functional group with the pyrrolidinone chemical environment. researchgate.netgoogle.com

Table 2: Synthesis of Complex Architectures from Sulfonamides

| Starting Sulfonamide Type | Reactant(s) | Resulting Architecture | Key Transformation | Reference(s) |

| Sulfonamide (SN) / Sulfadiazine (SD) | N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) | Sulfonamide-Containing Naphthalimide | Imide formation and coupling | nih.govnih.gov |

| 2-Halo-N-(3-methyl-N-sulfonylindole)anilines | Tin hydride (Bu₃SnH) | Spiro-indolines / Spiro[indoline-3,3'-indolones] | Radical cyclization to form a spiro-imine intermediate | beilstein-journals.org |

| Sodium arylsulphonamide | Alkyl bromide | N-substituted sulfonamide | S-N bond formation in N-methyl-2-pyrrolidone (solvent) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides and their analogues to create more sustainable and environmentally benign processes. This involves the use of safer solvents, the development of reusable catalysts, and the design of reactions with high atom economy.

Solvent-Free and Aqueous Medium Reactions

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. To this end, synthetic methods for sulfonamide analogues have been developed under solvent-free conditions or in aqueous media.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. The synthesis of N-sulfonylimines, key precursors to many sulfonamide analogues, has been achieved by the condensation of sulfonamides and aldehydes under solvent-free conditions, using neutral aluminum oxide (Al₂O₃) as an efficient and reusable dehydrating agent. nih.govrsc.org This method avoids the need for catalysts and traditional solvents. nih.govrsc.org Similarly, three-component reactions to form 1-amidoalkyl-2-naphthols have been successfully carried out under solvent-free conditions at elevated temperatures, sometimes using a biodegradable organocatalyst. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Microwave-assisted synthesis has been employed to create quinazoline (B50416) derivatives in an aqueous medium, demonstrating a fast and eco-friendly route that can be conceptually applied to sulfonamide chemistry. rsc.org These methods not only reduce environmental impact but can also lead to faster reaction times and improved yields.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For sulfonamide synthesis, significant progress has been made in creating catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Magnetically Recoverable Catalysts: A prominent example is the use of magnetic nanocatalysts. nih.gov These catalysts typically consist of a metal complex, such as copper(II) bromide, immobilized on magnetic nanoparticles (e.g., Fe₃O₄). nih.govresearchgate.net After the reaction is complete, the catalyst can be easily removed from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net This approach aligns perfectly with green chemistry principles by minimizing catalyst waste. nih.gov

Other Green Catalytic Systems: Beyond magnetic catalysts, other systems have been developed to promote sustainable sulfonamide synthesis. This includes the use of organocatalysts, such as pyrrolidine, which can enable the efficient synthesis of N-sulfonyl imines without the need for metals or strong acids. organic-chemistry.org Additionally, the use of solid dehydrating agents like neutral alumina (B75360) in catalyst-free systems can be considered part of a green catalytic process, as it is inexpensive, effective, and reusable. nih.gov

Table 3: Examples of Green Catalysts in Sulfonamide-Related Syntheses

| Catalyst System | Reaction Type | Green Chemistry Aspect | Reference(s) |

| Fe₃O₄@dopamine-PO-CuBr₂ | N-aryl sulfonamide synthesis | Magnetically recoverable, reusable | researchgate.net |

| Neutral Al₂O₃ (as dehydrating agent) | N-sulfonylimine synthesis | Catalyst-free, reusable, green solvent (DMC) or solvent-free | nih.govrsc.org |

| Pyrrolidine | N-sulfonylimine synthesis | Organocatalyst, metal-free, acid-free | organic-chemistry.org |

| Ascorbic acid (Vitamin C) | Amidoalkyl derivative synthesis | Natural, water-soluble catalyst, solvent-free conditions | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A reaction with 100% atom economy is one where all reactant atoms are found in the final product, generating no waste. jocpr.com

In the context of synthesizing analogues of this compound, different reaction types exhibit varying levels of atom economy.

Condensation Reactions: The formation of Schiff bases (N-sulfonyl imines) via the condensation of a sulfonamide and an aldehyde is a common transformation. masterorganicchemistry.com However, this reaction has a lower atom economy because a molecule of water (H₂O) is eliminated for every molecule of imine formed. primescholars.com While the chemical yield might be high, the inherent formation of a byproduct means that not all reactant atoms are utilized in the final product. primescholars.com

Addition and Rearrangement Reactions: In contrast, reactions like the Diels-Alder reaction or certain rearrangement reactions can theoretically achieve 100% atom economy as all atoms of the reactants are incorporated into the product. jocpr.com When designing synthetic routes, choosing transformations that maximize atom economy is a key green chemistry goal.

Advanced Spectroscopic and Crystallographic Characterization of N Methylnaphthalene 2 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all protons and carbons in n-Methylnaphthalene-2-sulfonamide can be achieved.

¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and aliphatic protons. The naphthalene (B1677914) ring system gives rise to a complex series of multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these seven protons are diagnostic of the 2-substitution pattern. For instance, the proton at the C1 position often appears as a doublet, coupled to the proton at C3, while the proton at C3 would be a doublet of doublets, coupled to both C1 and C4.

In the aliphatic region, the N-methyl group is expected to produce a sharp singlet. The chemical shift of this singlet is influenced by the electronic environment of the sulfonamide group. Based on analogous structures like N-Methyl-p-toluenesulfonamide, this signal would likely appear around 2.4-2.8 ppm. The integration of these signals confirms the ratio of aromatic to aliphatic protons, consistent with the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.5 - 8.5 | Multiplet (m) |

| N-CH₃ | ~2.6 | Singlet (s) |

¹³C NMR Spectroscopy and DEPT Techniques

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, ten distinct signals are expected for the naphthalene carbons and one for the N-methyl carbon. The aromatic carbons typically resonate in the range of 120-140 ppm. The carbon atom directly attached to the sulfonamide group (C-2) is expected to be significantly downfield due to the electron-withdrawing effect of the SO₂ group.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent.

DEPT-90: Only shows signals for CH groups.

For this compound, a DEPT-135 spectrum would show seven positive signals for the methine carbons of the naphthalene ring and one positive signal for the N-methyl carbon. The two quaternary carbons of the naphthalene ring and the sulfonamide-bearing carbon (C-2) would be absent, but visible in the standard broadband-decoupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| Naphthalene (Quaternary) | 130 - 140 | No Signal | No Signal |

| Naphthalene (CH) | 122 - 130 | Positive | Positive |

| N-CH₃ | ~30 | Positive | No Signal |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are essential for the definitive assignment of the complex proton and carbon signals, particularly for the naphthalene ring system.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY spectra would reveal the connectivity between the protons on the naphthalene ring, allowing for a sequential walk-around assignment of the H-3/H-4 and H-5/H-6/H-7/H-8 spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. mdpi.com Each CH group in the naphthalene ring and the N-methyl group would show a cross-peak connecting its ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of carbon signals for all protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons. Key expected correlations for this compound would include:

A cross-peak between the N-methyl protons and the C-2 carbon of the naphthalene ring, confirming the attachment point of the sulfonamide group.

Correlations from various naphthalene protons to the quaternary carbons, allowing for their complete assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For this compound, with a molecular formula of C₁₁H₁₁NO₂S, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides unequivocal evidence for the compound's elemental composition. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₂S |

| Theoretical Exact Mass ([M+H]⁺) | 222.05834 m/z |

| Mass Accuracy Requirement | < 5 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions often follows predictable pathways that are highly useful for structural confirmation. nih.gov

A key fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement process is a diagnostic marker for the presence of the arylsulfonyl moiety. nih.gov Other significant fragmentations can include the cleavage of the S-N bond and subsequent fragmentation of the naphthalene ring structure. Analyzing these fragments allows for the verification of the different structural components of the molecule.

Table 4: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Identity |

| 222.06 ([M+H]⁺) | 158.07 | SO₂ (64.0 Da) | [C₁₁H₁₁N]⁺ |

| 222.06 ([M+H]⁺) | 143.05 | CH₃NSO₂ (93.0 Da) | [C₁₀H₇]⁺ (Naphthyl cation) |

| 222.06 ([M+H]⁺) | 127.05 | C₁₀H₇SO₂ (191.0 Da) | [CH₃NH]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of molecules, but they are based on different physical principles and are often complementary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds. researchgate.net The spectrum reveals characteristic peaks that serve as a molecular fingerprint.

The key functional groups and their expected vibrational frequencies are:

Sulfonamide Group (SO₂NH): This group gives rise to some of the most prominent peaks. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two strong bands. ripublication.com

N-H Bond: The stretching vibration of the N-H bond in the sulfonamide group is a key indicator. Its position can be influenced by hydrogen bonding.

Aromatic Naphthalene Ring: The C-H stretching vibrations of the aromatic ring are observed at wavenumbers above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations, as well as C=C stretching vibrations within the ring, also produce a series of characteristic absorptions in the fingerprint region (below 1600 cm⁻¹). docbrown.info

N-Methyl Group: The C-H stretching and bending vibrations of the methyl group attached to the nitrogen atom provide additional identifiable peaks in the spectrum. docbrown.info

The table below summarizes the principal FT-IR absorption bands for sulfonamide derivatives, providing a reference for the identification of this compound. ripublication.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3350 - 3213 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3080 - 3033 | Medium |

| C-H (Aliphatic, CH₃) | Stretching | 2975 - 2845 | Medium |

| C=O (Amide I) | Stretching | 1748 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1575 - 1532 | Medium-Variable |

| SO₂ (Sulfonamide) | Asymmetric Stretching | ~1336 | Strong |

| SO₂ (Sulfonamide) | Symmetric Stretching | ~1157 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, chemical structure, and composition. bruker.comavantierinc.com Unlike FT-IR, which measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light (laser). It is particularly useful for analyzing samples in aqueous environments and can be used for both qualitative and quantitative analysis. bruker.comamericanpharmaceuticalreview.com

Applications of Raman spectroscopy in the context of this compound and its derivatives include:

Structural Characterization: Raman spectra offer a detailed fingerprint of the molecule, complementing FT-IR data. Vibrations of the naphthalene ring and the sulfur-containing functional groups often produce strong and sharp Raman signals. renishaw.com

Polymorph Identification: In the solid state, different crystalline forms (polymorphs) of a compound can be distinguished by their unique Raman spectra, which is critical in pharmaceutical development. americanpharmaceuticalreview.com

Process Monitoring: Raman spectroscopy can be implemented for real-time monitoring of chemical reactions, such as the synthesis of sulfonamide derivatives, by tracking the appearance of product peaks and the disappearance of reactant signals. americanpharmaceuticalreview.comnih.gov

Quantitative Analysis: The intensity of Raman peaks is proportional to the concentration of the analyte, allowing for the quantification of the compound in various matrices. renishaw.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of molecules, including the nature of their electron orbitals and their behavior upon excitation with light.

Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. slideshare.net

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of the conjugated π-system of the naphthalene ring and typically result in strong absorption bands. researchgate.net For 2-methylnaphthalene, a related compound, strong absorption is seen around 224 nm and 274 nm. nih.gov

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the sulfonamide group) to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. researchgate.net

The absorption spectrum of this compound is dominated by the chromophoric naphthalene ring. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the ring.

| Compound Family | Transition Type | Typical Absorption Maxima (λ_max) |

| Naphthalene Derivatives | π → π | ~220-230 nm |

| Naphthalene Derivatives | π → π | ~270-290 nm |

| Naphthalene Derivatives | π → π | ~310-320 nm |

| Carbonyls/Nitro groups | n → π | 200-400 nm |

Photophysical Properties and Quantum Yield Studies

The naphthalenesulfonamide moiety is a well-known fluorophore. After absorbing light and reaching an excited electronic state, the molecule can relax by emitting a photon, a process known as fluorescence.

The photophysical properties of naphthalimide derivatives, which share the naphthalene core, are heavily influenced by the solvent environment. mdpi.comresearchgate.net Key properties include:

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of naphthalimide derivatives can range from very low (0.01) to very high (0.87), depending on the solvent and molecular structure. mdpi.com Factors such as solvent polarity can lead to the formation of twisted intramolecular charge transfer (TICT) states, which often have lower fluorescence quantum yields. rsc.org

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. For naphthalimide derivatives, lifetimes can range from 0.5 to 9 nanoseconds. mdpi.comresearchgate.net

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often observed for these compounds, particularly in polar solvents, indicating a significant structural rearrangement in the excited state. rsc.orgrsc.org The related compound 2-Methylnaphthalene has an emission peak at 335 nm, resulting in a Stokes' Shift of 60 nm. aatbio.com

Studies on anilino-naphthalene sulfonic acids (ANS) show that their fluorescence quantum yields can be significantly enhanced upon inclusion in hydrophobic cavities like those of cyclodextrins, which shield the fluorophore from solvent-induced quenching. nih.gov This highlights the sensitivity of the fluorescence of naphthalenesulfonamide derivatives to their microenvironment.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a molecule like this compound, a single-crystal structure would reveal:

The exact conformation of the molecule in the solid state.

The crystal system (e.g., monoclinic, orthorhombic) and space group. mdpi.com

The unit cell dimensions (a, b, c, α, β, γ). mdpi.com

The packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonds (e.g., N-H···O=S) and van der Waals interactions.

The table below shows representative crystallographic data for a related monoclinic system to illustrate the parameters determined by this technique. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 7.095(12) |

| b (Å) | 11.374(19) |

| c (Å) | 11.66(2) |

| α (°) | 90 |

| β (°) | 100.46(3) |

| γ (°) | 90 |

| Volume (ų) | 978(1) |

| Z (molecules/unit cell) | 4 |

This comprehensive analysis provides the structural foundation for understanding the chemical behavior and potential applications of this compound.

Determination of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in this compound, its conformation, and any potential stereochemical features are dictated by the interplay of bond lengths, bond angles, and torsional angles within the molecule. While a specific crystal structure for this compound is not available, analysis of related sulfonamide structures allows for an informed discussion of its likely conformational preferences.

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. A key conformational feature of arylsulfonamides is the rotation around the S-N and S-C bonds. For N-arylsulfonamides, a synclinal conformation is often favored, where the aromatic rings are twisted relative to each other. researchgate.net In the case of this compound, the key torsional angles would be C(naphthyl)-S-N-C(methyl).

Due to the presence of the naphthalene moiety, the molecule is inherently chiral if the conformation is locked in a way that prevents free rotation, potentially leading to atropisomerism. However, in the absence of significant steric hindrance, rapid rotation around the S-N bond at room temperature would likely lead to a racemic mixture of conformers.

Table 1: Expected Torsional Angles in Sulfonamides

| Torsion Angle | Expected Range (°) | Significance |

| C(aromatic)-S-N-C | 60-90 or 150-180 | Defines the overall shape and potential for chirality. |

| O=S=O | ~120 | Characteristic of the sulfonyl group. |

| C-S-O | ~107 | Part of the tetrahedral geometry around sulfur. |

This table is based on general observations for sulfonamides and does not represent experimental data for this compound.

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to pack in a crystalline lattice stabilized by a variety of intermolecular forces. The nature of these interactions dictates the supramolecular assembly.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). However, in this compound, the nitrogen atom is methylated, meaning it lacks a traditional N-H donor. This significantly alters the expected hydrogen bonding patterns compared to primary or secondary sulfonamides. Instead, weaker C-H···O interactions involving the methyl group or the naphthalene ring and the sulfonyl oxygens may play a role in the crystal packing. nih.gov

π-π Stacking: The electron-rich naphthalene ring system provides a strong impetus for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a major driving force in the crystal packing of many aromatic compounds. acs.org The stacking can be either face-to-face or offset, with the latter often being more favorable to minimize electrostatic repulsion. The presence of the sulfonyl group can influence the electronic nature of the naphthalene ring, potentially favoring specific stacking geometries.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

| C-H···O | Methyl C-H, Naphthyl C-H | Sulfonyl Oxygen | Weak hydrogen bonding contributing to crystal packing. |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Major contributor to the stabilization of the crystal lattice. |

This table represents potential interactions and is not based on experimental data for the specific compound.

Without experimental data, it is not possible to definitively describe the supramolecular assembly of this compound. However, it is likely that a combination of weak hydrogen bonds and significant π-π stacking interactions would govern its solid-state structure.

Computational and Theoretical Investigations of N Methylnaphthalene 2 Sulfonamide Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool in predicting the properties of various chemical compounds, including naphthalene (B1677914) sulfonamide derivatives. researchgate.netmdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-methylnaphthalene-2-sulfonamide analogues, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine their optimized geometries. researchgate.netresearchgate.net This process provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of these molecules dictates their chemical behavior. Analysis of the electronic structure involves examining the distribution of electron density, which can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions. In naphthalene sulfonamides, the sulfonamide group, with its electronegative oxygen and nitrogen atoms, typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net

Table 1: Calculated Bond Lengths and Angles for a Naphthalene Sulfonamide Analogue Theoretical data for a representative naphthalene-based sulfonamide derivative calculated using DFT.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-O2 | 1.43 | O1-S-N | 108.2 |

| S-N | 1.65 | O2-S-N | 108.2 |

| S-C (naphthyl) | 1.78 | O1-S-C | 107.5 |

| N-C (methyl) | 1.47 | N-S-C | 105.3 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound analogues, the HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO is often centered on the sulfonamide group and the naphthalene ring. By modifying the substituents on the naphthalene ring or the sulfonamide nitrogen, it is possible to tune the HOMO-LUMO gap and thus modulate the reactivity and potential biological activity of the molecule. researchgate.netrsc.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Naphthalene Sulfonamide Analogue Theoretical data for a representative naphthalene-based sulfonamide derivative calculated using DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound analogues, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies are particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. researchgate.net These theoretical predictions can aid in the assignment of complex experimental spectra. Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can confirm the structure of the synthesized compound. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. nih.govyoutube.com

Conformational Analysis and Dynamic Behavior in Solution

Molecules in solution are not static but exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of this compound analogues in a solvent, typically water, to understand their flexibility and preferred shapes. nih.gov The simulation tracks the movements of all atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

Analysis of the MD trajectory can reveal the most populated conformational states and the transitions between them. For this compound, key conformational features would include the rotation around the S-N bond and the orientation of the naphthalene and methyl groups relative to the sulfonamide moiety. Understanding the dynamic behavior in solution is crucial as it can influence the molecule's ability to interact with biological targets. nih.govresearchgate.net

Protein-Ligand Complex Stability and Dynamics

When a molecule like this compound is investigated for potential pharmaceutical applications, understanding its interaction with a target protein is essential. ontosight.ai MD simulations are a powerful tool to study the stability and dynamics of protein-ligand complexes. nih.govnih.gov

After docking a sulfonamide analogue into the active site of a protein, an MD simulation can be run on the entire complex. The simulation reveals how the ligand and protein adapt to each other and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation can provide a measure of the stability of the complex. A stable complex will show relatively small fluctuations in RMSD. Furthermore, the simulation can highlight the key amino acid residues involved in binding and the role of water molecules in mediating interactions. nih.govnih.gov This information is invaluable for the structure-based design of more potent and selective inhibitors. nih.govresearchgate.netchemrxiv.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a ligand with a target biomolecule.

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogues with various biological targets. For instance, in the context of anticancer research, sulfonamide derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization. nih.govsemanticscholar.org Molecular docking simulations have indicated that these compounds, such as the analogue with a naphthalen-1-yl group, likely bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics. nih.govsemanticscholar.org

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the interaction strength. Studies on various N-substituted sulfonamides have reported binding affinities ranging from -6.8 to -8.2 kcal/mol against potential anticancer targets like the enzyme 1AZM. researchgate.netunar.ac.idnih.gov These values often surpass those of standard reference compounds, highlighting the potential of these scaffolds. researchgate.netnih.gov

The interaction network between the ligand and the protein is another critical aspect revealed by docking studies. These interactions can include hydrogen bonds, hydrophobic interactions, and other polar contacts. For example, studies on sulfonamide analogues binding to FK506-binding protein 12 (FKBP12) have detailed the specific amino acid residues involved in forming these crucial bonds. nih.gov

Table 1: Predicted Binding Affinities of Selected Sulfonamide Analogues from Docking Studies

| Compound Class | Target Biomolecule | Predicted Binding Affinity (kcal/mol) |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 researchgate.netunar.ac.idnih.gov |

| Sulfonamide with naphthalen-1-yl moiety | Tubulin (colchicine-binding site) | Not explicitly stated in kcal/mol, but identified as a potent inhibitor nih.govsemanticscholar.org |

This table is for illustrative purposes and synthesizes data from studies on various sulfonamide analogues.

Rational Design of Ligands Based on Docking Outcomes

The insights gained from molecular docking are pivotal for the rational design of new, more effective ligands. By understanding the binding mode and key interactions, medicinal chemists can strategically modify the lead compound to enhance its affinity and selectivity for the target. nih.gov

A notable example is the development of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors. nih.gov Inspired by the binding mode of the established drug sorafenib, researchers rationally designed new derivatives by replacing a central phenyl ring with a bulkier and more rigid naphthalene ring. nih.gov This modification aimed to improve the inhibitory activity across multiple Raf isoforms, demonstrating a clear application of docking-guided drug design. nih.gov

Similarly, if a docking study reveals that a specific pocket in the target protein is unoccupied, new functional groups can be added to the ligand to exploit this space and form additional favorable interactions, thereby increasing binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR are powerful tools used to understand how the chemical structure of a compound influences its biological activity.

Elucidation of Key Structural Features for Desired Interactions

Structure-Activity Relationship (SAR) studies on sulfonamide analogues have revealed several key structural features that are crucial for their biological activity. For instance, in a series of sulfonamide derivatives with a naphthalene moiety, it was found that the nature of the aryl group attached to the sulfonamide nitrogen significantly impacts antiproliferative activity. semanticscholar.org

Key SAR findings for naphthalene-containing sulfonamides include:

Aromatic Substitution: The replacement of a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group has been shown to significantly enhance antiproliferative activity. semanticscholar.org

Substituent Effects: The introduction of electron-donating groups on an attached phenyl ring can also lead to a notable increase in activity. semanticscholar.org

These qualitative relationships provide valuable guidance for designing more potent analogues.

Table 2: Structure-Activity Relationship Insights for Naphthalene-Containing Sulfonamides

| Structural Modification | Impact on Antiproliferative Activity |

| Phenyl ring replaced with Naphthalen-1-yl | Significant increase semanticscholar.org |

| Phenyl ring replaced with Naphthalen-2-yl | Significant increase semanticscholar.org |

| Addition of electron-donating groups to phenyl ring | Notable increase semanticscholar.org |

In Silico Prediction of Interaction Profiles (excluding efficacy)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to predict the activity of new, untested compounds.

For sulfonamide derivatives, QSAR studies have identified several important descriptors that are predictive of their anticancer activity. nih.gov These include:

Physicochemical Properties: Mass, polarizability, and electronegativity. nih.gov

Steric Properties: Van der Waals volume. nih.gov

Lipophilicity: The octanol-water partition coefficient. nih.gov

By developing robust QSAR models, researchers can perform in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. nih.govjbclinpharm.org This computational pre-screening significantly accelerates the drug discovery process. The interaction profiles predicted by these models, while not a direct measure of efficacy, are invaluable for understanding the structural requirements for a compound to interact favorably with its biological target.

Applications in Chemical and Materials Science

Fluorescent Probe Development and Sensing Applications

The unique photophysical properties of the naphthalene (B1677914) moiety, combined with the chelating potential of the sulfonamide group, make n-methylnaphthalene-2-sulfonamide derivatives excellent candidates for creating fluorescent probes. These probes are designed to detect and quantify various chemical species with high sensitivity and selectivity.

The design of fluorescent probes based on this scaffold typically involves integrating the naphthalene group as the fluorophore and the sulfonamide moiety as part of the analyte recognition site. The 1,8-naphthalimide (B145957) structure, a derivative of naphthalene, is a particularly favored fluorophore due to its excellent photochemical stability, high fluorescence quantum yield, and large Stokes shift. nih.govmdpi.com These properties are crucial for developing robust and sensitive sensors. nih.gov

In many designs, the sulfonamide group acts as a chelator or binding site for specific analytes. sjp.ac.lk The interaction between the analyte and the sulfonamide group can modulate the electronic properties of the entire molecule, leading to a detectable change in the fluorescence signal, such as quenching or enhancement. nih.govstmarytx.edu For instance, researchers have synthesized sulfonamide-containing naphthalimide derivatives where the sulfonamide group also serves as a tumor-targeting agent, demonstrating the multifunctionality that can be engineered into these molecules. mdpi.comnih.govnih.gov Schiff base-type compounds containing a naphthalene core are also widely employed as they are efficient metal chelators for the construction of fluorescent probes. nih.govnih.gov

A primary application for these fluorescent probes is the detection of heavy metal ions, which are significant environmental pollutants. mdpi.comnih.gov The development of simple, cost-effective, and rapid molecular probes for metal ions remains in high demand. nih.gov Probes derived from the naphthalene sulfonamide scaffold have demonstrated high selectivity and sensitivity for various metal ions.

Upon binding with a target metal ion, the probe's fluorescence is often quenched or enhanced. For example, a fluorescent probe based on a naphthalimide derivative was designed for the detection of Cu²⁺, where the fluorescence was quenched upon the addition of the copper ions, with a detection limit of 1.8 μM. nih.gov Other naphthalimide-based systems have been developed to detect a range of metal ions, including Al³⁺, Zn(II), and Fe(III). mdpi.comstmarytx.edu The detection mechanism relies on the specific coordination between the metal ion and the probe, which alters the photoinduced electron transfer (PET) process within the molecule. stmarytx.edu

Table 1: Examples of Naphthalene-Based Probes for Metal Ion Detection

| Probe Base | Target Analyte | Detection Limit | Source |

|---|---|---|---|

| Naphthalimide-Schiff Base | Cu²⁺ | 1.8 µM | nih.gov |

| Naphthalimide Derivative F6 | Al³⁺ | 8.73 x 10⁻⁸ M | mdpi.com |

| Paper Disk with Fluorescent Reader | Hg²⁺ | 20 nM | mdpi.com |

| Paper Disk with Fluorescent Reader | Pb²⁺ | 4 nM | mdpi.com |

| PDMS Microfluidic Device | Cr⁶⁺ | 0.18 mg L⁻¹ | mdpi.com |

Beyond simple analyte detection, this compound derivatives have been successfully applied in bio-imaging. Sulfonamide-containing naphthalimides have been synthesized and evaluated as potential probes for targeted fluorescent imaging in tumors. mdpi.comnih.govnih.gov

These probes exhibit several desirable characteristics for biological applications, including low cytotoxicity. mdpi.comnih.gov Studies have shown that certain sulfonamide-naphthalimide derivatives can be readily taken up by melanoma cells, leading to strong, high-contrast green fluorescent images of the cells. mdpi.comnih.govnih.gov This capability stems from the dual role of the sulfonamide group, which not only participates in the fluorescent signaling but also acts as a targeting moiety for specific cellular environments, such as tumors. mdpi.comnih.gov

Coordination Chemistry and Ligand Design

The sulfonamide group, especially when attached to a bulky aromatic system like naphthalene, is an effective ligand for coordinating with transition metal ions. This has led to a rich field of study in coordination chemistry, focusing on the synthesis and characterization of novel metal complexes.

Sulfonamide derivatives are versatile ligands capable of forming stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govresearchgate.net The coordination typically involves the deprotonation of the sulfonamide nitrogen, which then forms a covalent bond with the metal center (M-N). sjp.ac.lk The presence of N and O donor atoms in the sulfonamide group offers numerous coordination possibilities. nih.gov

While the deprotonated sulfonamide nitrogen is a common binding site, coordination can also occur through other functional groups within the ligand. sjp.ac.lknih.gov For example, in some copper(II) complexes with ligands containing both a sulfonamide and a thiadiazole ring, coordination occurs through the nitrogen of the thiadiazole ring rather than the sulfonamide nitrogen. nih.gov The bulky naphthalene group plays a crucial role by influencing the steric environment and lipophilicity of the resulting metal complex, which can affect its solubility and biological activity. sjp.ac.lk

The synthesis of metal-sulfonamide complexes is generally straightforward. A common method involves reacting the sulfonamide ligand with a corresponding metal salt in a suitable solvent. sci-hub.se The reaction may be conducted in a basic solution to facilitate the deprotonation of the sulfonamide nitrogen, which is often a prerequisite for coordination. sjp.ac.lksci-hub.se

A suite of analytical techniques is used to confirm the structure and properties of the resulting complexes. These methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the vibrational modes of the functional groups and confirm coordination. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. nih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. nih.govresearchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry (e.g., square pyramidal, octahedral). nih.govresearchgate.net

Table 2: Characterization of Transition Metal-Sulfonamide Complexes

| Metal Complex | Key Characterization Findings | Coordination Geometry | Source |

|---|---|---|---|

| [Cu(L1)₂(H₂O)₃] (L1 contains a naphthalene sulfonamide) | Coordination via N(thiadiazole) atom, not sulfonamide N. | Distorted Square Pyramidal | nih.gov |

| [Cu(L2)₂(py)₂(H₂O)] (L2 contains a naphthalene sulfonamide) | Ligand acts as monodentate, coordinating through N(thiadiazole). | Distorted Square Pyramidal | nih.gov |

| Co(II), Cu(II), Ni(II), Zn(II) complexes with sulfonamide-derived Schiff bases | Ligands coordinate to metal ions. | Octahedral (suggested) | researchgate.net |

| Fe(II), Ni(II), Mn(II) complexes with Sulfamethoxazole | Ligand coordinates via sulfonamide group nitrogen and ring nitrogen. | Not specified | sci-hub.se |

Catalytic Applications of Metal-Sulfonamide Complexes

Sulfonamide derivatives, including those containing naphthalene, are effective ligands for coordinating with transition metals. nih.gov The resulting metal-sulfonamide complexes often exhibit improved biological and catalytic potential compared to the uncomplexed ligands. researchgate.netsjp.ac.lk The coordination typically occurs through the deprotonated nitrogen atom of the sulfonamide group (-SO₂-N⁻-) and potentially other donor atoms within the molecule, forming stable bonds with metal ions like Copper (Cu²⁺) and Zinc (Zn²⁺). nih.govsjp.ac.lk

The structure of the ligand plays a crucial role in the reactivity and function of the complex. The presence of aromatic rings, such as the naphthalene group in this compound, is a key feature that can influence the complex's properties. nih.gov Research into metal complexes of various sulfonamide derivatives has shown their potential in the pharmaceutical and chemical industries. researchgate.net For instance, Cu(II) complexes with ligands containing N-(5-(4-methylphenyl)- nih.govresearchgate.netontosight.ai–thiadiazole–2-yl)-naphtalenesulfonamide have been synthesized and studied. nih.gov The complexation of such ligands is anticipated to enhance their catalytic capabilities. researchgate.net

Table 1: Examples of Metal-Sulfonamide Complexes and Their Applications This table is interactive. Click on the headers to sort the data.

| Ligand Type | Metal Ion(s) | Potential Application(s) | Reference(s) |

|---|---|---|---|

| Naphthalene Sulfonamide | Cu²⁺ | DNA cleavage, Antitumor, Antibacterial | nih.gov |

| Ditosylated 2-aminopyridine | Zn²⁺, Cu²⁺ | Catalysis, Biological activity | researchgate.net |

| N,N'-bis[(4-methylphenyl)sulfonyl]ethylenediamine | Ni, Cu, Zn, Cd | Electrochemical synthesis | sjp.ac.lk |

| Hydrazones | Various Transition Metals | Catalysis, Analytical, Biological | researchgate.net |

Role in Photovoltaic Devices

In the field of photovoltaics, organic compounds are increasingly investigated as alternatives to traditional silicon-based materials, particularly as non-fullerene acceptors (NFAs) in organic solar cells. nih.gov Theoretical chemistry, utilizing Density Functional Theory (DFT), plays a pivotal role in the rational design of novel organic chromophores with tailored photovoltaic properties. nih.gov

The modification of a core molecular structure with different electron-accepting or donating groups can fine-tune its electronic characteristics. Studies on DTS(FBTTh₂)₂-based derivatives have shown that the introduction of various acceptor groups can significantly lower the compound's energy gap (Egap), a critical parameter for efficient photovoltaic performance. nih.gov This decrease in the band gap is often attributed to the presence of electronegative species that enhance intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part through a π-conjugated linker. nih.gov While direct application of this compound is not extensively documented, the principles of molecular design suggest that its derivatives could be engineered for such purposes. By strategically modifying the naphthalene-sulfonamide scaffold, it is theoretically possible to create materials with optimal electronic properties for use in photovoltaic devices.

Table 2: Theoretical Energy Gap of Designed Non-Fullerene Acceptor Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Acceptor Group | Energy Gap (Egap) in eV | Reference |

|---|---|---|---|

| Reference (R1) | (E)-3-ethyl-2-thioxothiazolidin-4-one | 2.12 | nih.gov |

| MSTD2 | (E)-2-(3-ethyl-4-oxothiazolidin-2-ylidene)malononitrile | 1.83 | nih.gov |

| MSTD3 | (Z)-2-(5-fluoro-2-oxoindolin-3-ylidene)malononitrile | 1.81 | nih.gov |

| MSTD4 | (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)malononitrile | 1.81 | nih.gov |

| MSTD5 | (Z)-2-(5-bromo-2-oxoindolin-3-ylidene)malononitrile | 1.81 | nih.gov |

| MSTD6 | (Z)-2-(2-oxo-5-nitroindolin-3-ylidene)malononitrile | 1.76 | nih.gov |

| MSTD7 | 2-(6-oxo-5,6-dihydropyrrolo[2,1-a]isoquinolin-7-ylidene)malononitrile | 1.73 | nih.gov |

Applications in Organic Semiconductors and Optoelectronics

Naphthalene-based compounds are a significant class of materials explored for applications in organic electronics. Specifically, naphthalene derivatives have been successfully utilized as n-type semiconductors in devices like organic field-effect transistors (OFETs). researchgate.netrsc.org

Design and Synthesis of Derivatives for Electronic Applications

The synthesis of sulfonamides is a well-established chemical process, typically involving the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. researchgate.netscienceopen.com For this compound, this would involve reacting naphthalene-2-sulfonyl chloride with methylamine (B109427).

To create materials for electronic applications, this basic structure can be extensively modified. The design and synthesis of novel derivatives aim to imbue the molecule with specific electronic and physical properties. For example, researchers have synthesized soluble derivatives of 1,4,5,8-naphthalenetetracarboxylic diimide (NTCDI) for use as semiconductor layers in organic thin-film transistors (OTFTs). researchgate.net These materials can be processed from solution, which is advantageous for manufacturing electronic devices. researchgate.net

Furthermore, n-type conjugated polymers incorporating naphthalene diimide and various selenophene (B38918) derivatives have been developed. rsc.org The properties of these polymers, such as electron mobility, can be enhanced by controlling factors like molecular weight and by adding specific end-capping groups to the polymer chains. rsc.org These strategies demonstrate how the naphthalene core, a key feature of this compound, can be integrated into larger, complex structures designed for high-performance electronic applications.

Investigation of Optoelectronic Properties (e.g., Nonlinear Optical Properties)

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for optoelectronic technologies, including optical data storage and signal processing. nih.gov The NLO response of a molecule is highly dependent on its electronic structure. Consequently, research efforts are directed toward synthesizing organic compounds with specific geometries and electronic features to maximize these properties. nih.gov

Computational chemistry provides powerful tools to predict the NLO response of newly designed molecules. nih.gov Theoretical studies on derivatives of various organic scaffolds show that NLO properties can be tuned by chemical modification. The first hyperpolarizability (β), a key measure of a molecule's NLO activity, can be calculated using DFT. Research has demonstrated that modifying the acceptor groups in a donor-π-acceptor framework can lead to substantial changes in the β value. nih.gov For instance, in one study, a series of designed compounds showed significantly larger β values compared to a reference molecule, indicating a much stronger NLO response. nih.gov These findings underscore the potential for creating highly active NLO materials by derivatizing core structures like naphthalene sulfonamide.

Table 3: Calculated First Hyperpolarizability (β) of Designed NLO Chromophores This table is interactive. Click on the headers to sort the data.

| Compound | Description | First Hyperpolarizability (β) in esu | Reference |

|---|---|---|---|

| Reference (R1) | Base DTS(FBTTh₂)₂ structure | 1.48E-28 | nih.gov |

| MSTD2 | Malononitrile-based acceptor | 2.15E-28 | nih.gov |

| MSTD3 | Fluoro-substituted acceptor | 2.94E-28 | nih.gov |

| MSTD4 | Chloro-substituted acceptor | 2.96E-28 | nih.gov |

| MSTD5 | Bromo-substituted acceptor | 2.99E-28 | nih.gov |

| MSTD6 | Nitro-substituted acceptor | 4.88E-28 | nih.gov |

| MSTD7 | Pyrroloisoquinoline-based acceptor | 3.19E-28 | nih.gov |

Mechanistic Studies of Biological Interactions Molecular and Cellular Level, Excluding Clinical Data

Enzyme Inhibition and Modulation Studies

The sulfonamide moiety is a key structural feature that confers inhibitory activity against several enzyme families. Research has focused on derivatives of n-Methylnaphthalene-2-sulfonamide to understand their potential as enzyme modulators.

The primary sulfonamide group is recognized as a highly effective zinc-binding group, crucial for designing inhibitors of the metalloenzyme carbonic anhydrase (CA). researchgate.net The general mechanism of inhibition by sulfonamides involves the deprotonated sulfonamide nitrogen coordinating with the Zn(II) ion located in the active site of the enzyme. nih.gov

While numerous sulfonamide derivatives have been synthesized and evaluated for their inhibitory action against various human (h) CA isoforms, including the cytosolic hCA II, specific studies detailing the direct inhibition of these enzymes by this compound itself are not extensively covered in the available research. nih.govnih.gov Structure-activity relationship studies on related sulfonamides show that modifications to the sulfonamide group and the aromatic scaffold significantly influence the inhibitory potency and isoform selectivity. researchgate.netnih.gov

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative conditions like Alzheimer's disease, as its activity levels tend to increase as the disease progresses. nih.govnih.gov The sulfonamide scaffold has been utilized in the design of BChE inhibitors. nih.gov

A notable derivative, N-((1-Benzylpyrrolidin-3-yl)methyl)-N-methylnaphthalene-2-sulfonamide , was developed and identified as a potent BChE inhibitor. inrae.fr This compound demonstrated a high affinity for human BChE with an IC₅₀ value of 6.6 nM. inrae.fr Kinetic studies on related N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives revealed a non-competitive mode of inhibition against BChE. nih.gov Molecular docking analyses suggest that these inhibitors interact with key amino acid residues within the BChE active site, such as Trp82 and His438. nih.gov

| Compound Name | Target Enzyme | IC₅₀ (nM) |

| N-((1-Benzylpyrrolidin-3-yl)methyl)-N-methylnaphthalene-2-sulfonamide | Human Butyrylcholinesterase (hBChE) | 6.6 |

This table presents the inhibitory concentration (IC₅₀) of a key derivative against its target enzyme.

The broader class of sulfonamides has been investigated for the inhibition of various other enzymes. However, specific studies focusing on this compound against other enzyme targets are not prominently featured in the reviewed scientific literature.

Receptor Ligand Interactions

The structural characteristics of this compound and its derivatives make them candidates for interaction with various cell surface and intracellular receptors.

The angiotensin II type 2 receptor (AT2R) is a component of the renin-angiotensin system and is a target for therapeutic intervention in cardiovascular diseases. nih.gov While various nonpeptide ligands, including some with sulfonamide structures, have been developed as agonists or antagonists for AT2R, specific studies detailing the interaction of this compound with the AT2R were not found in the reviewed literature. nih.govrsc.org The development of selective AT2R ligands is an active area of research. nih.govrsc.org

The P2X4 receptor, an ATP-gated ion channel, is implicated in processes such as neuropathic pain and inflammation, making it an attractive drug target. nih.gov Antagonists of the P2X4 receptor have been developed from various chemical classes. nih.govmedchemexpress.com